molecular formula C8H6F3NO3 B1404137 2-Methoxy-6-(trifluoromethyl)nicotinic acid CAS No. 916160-41-3

2-Methoxy-6-(trifluoromethyl)nicotinic acid

Katalognummer B1404137
CAS-Nummer: 916160-41-3
Molekulargewicht: 221.13 g/mol
InChI-Schlüssel: MEZVYCJJQKEVJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.14 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 2-Methoxy-6-(trifluoromethyl)nicotinic acid is 1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) . The InChI key is MEZVYCJJQKEVJZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-6-(trifluoromethyl)nicotinic acid has a predicted boiling point of 266.5±40.0 °C and a predicted density of 1.448±0.06 g/cm3 . It is slightly soluble in water (4.7 g/L at 25°C) .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

2-Methoxy-6-(trifluoromethyl)nicotinic acid, as a derivative of nicotinic acid, shares a background of extensive research due to the wide variety of biological properties displayed by nicotinic acid and its derivatives. Significant attention has been given to the development of anticancer drugs utilizing nicotinic acid derivatives. Research indicates that nicotinic acid derivatives have shown superior effects in anticancer studies compared to non-nitrogen containing compounds. The focus on synthetic approaches and the investigation of anticancer potential of nicotinamide derivatives highlights the importance of these compounds in the treatment of cancer. This suggests a promising avenue for the development of efficient anticancer drugs leveraging the biological properties of nicotinic acid derivatives (Jain, Utreja, Kaur, & Jain, 2020).

Lipid-Modifying Effects

Nicotinic acid has been recognized for its potent lipid-modifying effects, being clinically effective in lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. This characteristic is crucial for the prevention and treatment of coronary artery diseases, giving emphasis to the therapeutic potential of nicotinic acid. The elucidation of mechanisms by which nicotinic acid affects the lipoprotein profile, alongside emerging evidence of its nonlipid-mediated anti-inflammatory effects, underscores the atheroprotective role of nicotinic acid. This broader understanding of nicotinic acid's effects may serve as a foundation for the development of new molecules that mimic these benefits without the known side effects associated with nicotinic acid (Digby, Lee, & Choudhury, 2009).

High-Dose Safety and Toxicity

Given the potential therapeutic applications of nicotinic acid and its derivatives, including 2-Methoxy-6-(trifluoromethyl)nicotinic acid, understanding the safety and toxicity of high-dose nicotinamide (amide derivative of nicotinic acid) is crucial. Over four decades, high doses of nicotinamide have been utilized for various therapeutic applications, indicating a wide therapeutic index. However, reversible hepatotoxicity at very high doses has been reported, highlighting the importance of cautious use, especially in doses exceeding 3 gm/day. This insight into the safety profile of nicotinic acid derivatives is critical for their informed use in clinical settings (Knip et al., 2000).

Safety And Hazards

The safety data sheet indicates that 2-Methoxy-6-(trifluoromethyl)nicotinic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZVYCJJQKEVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738778
Record name 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)nicotinic acid

CAS RN

916160-41-3
Record name 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-(trifluoromethyl)nicotinic acid (2 g, 8.9 mmol) and sodium methoxide (1.9 g, 36 mmol) in methanol (20 mL) was heated at reflux for 48 hours. The mixture was allowed to cool to room temperature then poured into water (50 mL). This was cooled in an ice-bath and acidified with hydrochloric acid (2 N, aq). The resulting precipitate was filtered and dried to give 2-methoxy-6-(trifluoromethyl)nicotinic acid as a white solid (1.1 g): 1H NMR (400 MHz, CDCl3): δ 8.61 (1H, d, J 7.7), 7.48 (1H, d, J 7.7), 4.25 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-(trifluoromethyl)nicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.